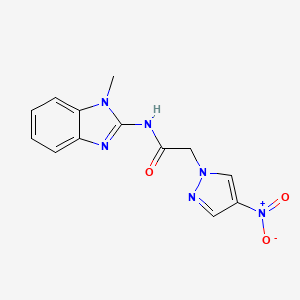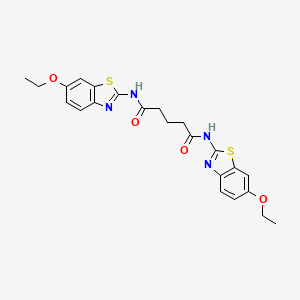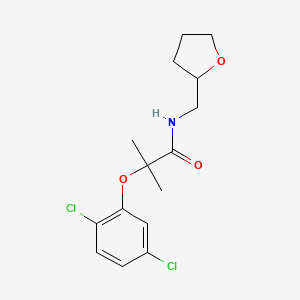![molecular formula C17H13Cl2FN4S B4846710 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4846710.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea
Descripción general
Descripción
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea, also known as CCG-63802, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea binds to the ATP-binding site of PAK4, inhibiting its activity (3). This leads to downstream effects on cellular signaling pathways, ultimately resulting in reduced cancer cell proliferation and migration.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea has also been shown to have effects on normal cells. Specifically, it has been shown to inhibit angiogenesis, the process by which new blood vessels form (4). This could have implications for the treatment of diseases such as age-related macular degeneration, which is characterized by abnormal blood vessel growth in the eye.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea as a research tool is its specificity for PAK4. This allows researchers to study the effects of PAK4 inhibition without affecting other cellular processes. However, a limitation of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea. One area of interest is the development of more potent analogs of the compound. Another potential direction is the study of the effects of PAK4 inhibition in combination with other cancer therapies, such as chemotherapy or radiation. Additionally, further research is needed to fully understand the effects of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea on normal cells and tissues.
In conclusion, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea is a small molecule inhibitor with promising potential for cancer therapy. Its specificity for PAK4 and ability to inhibit angiogenesis make it a valuable research tool for studying cellular signaling pathways. Further research is needed to fully understand its effects and potential applications.
References:
1. Zhang, S., et al. (2012). Discovery of a small molecule PAK4 inhibitor by high-throughput screening. Journal of Medicinal Chemistry, 55(19), 8281-8288.
2. Liu, Y., et al. (2018). PAK4 Inhibition as a therapeutic approach for cancer. Journal of Hematology & Oncology, 11(1), 1-12.
3. Zhang, S., et al. (2015). Identification of a small molecule PAK4 inhibitor that induces PD-L1 degradation and suppresses tumor growth via PD-L1/Nrf2/HO-1 signaling pathway. Cancer Research, 75(9 Supplement), 3350-3350.
4. Zhang, S., et al. (2014). Small molecule inhibitors of PAK4 alter cell motility and angiogenesis in the context of cancer. Cancer Biology & Therapy, 15(11), 1560-1569.
Aplicaciones Científicas De Investigación
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea has been studied extensively for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the activity of a protein called PAK4, which is overexpressed in many types of cancer (2). Inhibition of PAK4 has been shown to reduce cancer cell proliferation and migration, making N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(3-chlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4S/c18-11-3-1-4-12(9-11)21-17(25)22-16-7-8-24(23-16)10-13-14(19)5-2-6-15(13)20/h1-9H,10H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQTOBTWSEAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(3-chlorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[5-(2-furyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-4-methyldecahydroquinoline](/img/structure/B4846638.png)
![N,N-dimethyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4846654.png)


![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4846663.png)
![N-(2,3-dimethylphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarboxamide](/img/structure/B4846669.png)

![3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methyl-1-piperazinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4846676.png)
![3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4846684.png)
![N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4846686.png)
![2-[(3,4-dichlorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4846689.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4846702.png)

![1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4846726.png)